molecular formula C15H20N2O2 B14380236 Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy- CAS No. 90182-94-8

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy-

Cat. No.: B14380236
CAS No.: 90182-94-8
M. Wt: 260.33 g/mol
InChI Key: CIXGCVPOLZPZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a bicyclic structure known as azabicyclo[2.2.2]octane, with a methoxy group at the third position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy- typically involves multiple steps, starting with the preparation of the azabicyclo[2.2.2]octane core. This can be achieved through a series of cyclization reactions. The methoxy group is then introduced via methylation reactions, and the benzamide group is attached through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy- suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-azabicyclo[2.2.2]octan-3-yl}-4-chlorobenzamide
  • N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-6-chinolincarboxamide

Uniqueness

Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-methoxy- is unique due to its specific structural features, such as the methoxy group at the third position and the benzamide group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

90182-94-8

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-3-methoxybenzamide

InChI

InChI=1S/C15H20N2O2/c1-19-13-4-2-3-12(9-13)15(18)16-14-10-17-7-5-11(14)6-8-17/h2-4,9,11,14H,5-8,10H2,1H3,(H,16,18)

InChI Key

CIXGCVPOLZPZNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CN3CCC2CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.